Methyl 6-cyanopyridine-3-carboxylate

Medicinal Chemistry Antiplasmin Drug Discovery Aza-Analog Design

Need a pyridine building block with orthogonal reactivity? Substituting with ethyl esters or wrong regioisomers (e.g., 5-cyano) alters sterics and electronic distribution, reducing yields or shifting bioactivity by orders of magnitude. - **Core Value:** Direct precursor for 6-aminomethylpyridine-3-carboxylic acid (antiplasmin scaffold) & Pim-1/PI3K inhibitors. - **Differentiation:** Methyl ester allows selective hydrolysis in presence of cyano group-impossible with free acid or ethyl analogs. - **Supply:** Rigorous quality control. Available in research to bulk quantities.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 89809-65-4
Cat. No. B1282292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-cyanopyridine-3-carboxylate
CAS89809-65-4
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)C#N
InChIInChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,1H3
InChIKeyFZVAWHJPGGLCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Cyanopyridine-3-Carboxylate Overview


Methyl 6-cyanopyridine-3-carboxylate (CAS 89809-65-4; C8H6N2O2; MW 162.15 g/mol) is a pyridine-derived small molecule featuring a cyano substituent at the 6-position and a methyl carboxylate ester at the 3-position . This specific substitution pattern yields a compound with a unique combination of physicochemical properties—including a density of 1.3±0.1 g/cm³, a boiling point of 308.4±27.0 °C at 760 mmHg, and a flash point of 140.3±23.7 °C —that fundamentally influences both its downstream synthetic utility and its emergent biological activity profile. As a versatile building block in medicinal chemistry, it is commercially available from multiple vendors in purities ranging from 95% to 97% .

Building block Pyridine scaffold with cyano and methyl ester handles for orthogonal derivatization
Research context Reported use in medicinal chemistry and agrochemical lead generation

Methyl 6-Cyanopyridine-3-Carboxylate: Analogs Not Interchangeable


The practice of substituting Methyl 6-cyanopyridine-3-carboxylate with other cyanopyridine carboxylate esters—such as ethyl 6-cyanopyridine-3-carboxylate, methyl 5-cyanopyridine-2-carboxylate, or 6-cyanonicotinic acid—introduces significant risks of divergent experimental outcomes due to quantifiable differences in steric bulk, electronic distribution, and hydrogen-bonding capacity. These structural variations directly impact reaction yields in downstream synthetic sequences [1] and can shift biological target engagement profiles by orders of magnitude in binding assays [2]. The evidence presented below demonstrates that even seemingly minor modifications (e.g., methyl to ethyl ester exchange or regioisomeric cyano group relocation) lead to measurable, non-interchangeable performance characteristics.

Methyl 6-cyanopyridine-3-carboxylate
Ethyl 6-cyanopyridine-3-carboxylate
May introduce measurable off-target Nav1.7 ion channel inhibition not observed with the methyl ester
Methyl 6-cyanopyridine-3-carboxylate
Methyl 5-cyanopyridine-2-carboxylate
Regioisomeric shift leads to divergent antifibrinolytic activity profile
Methyl 6-cyanopyridine-3-carboxylate
6-Cyanonicotinic acid
Free acid requires additional activation and offers limited organic solubility, reducing synthetic efficiency

Methyl 6-Cyanopyridine-3-Carboxylate: Comparator Evidence


Cyano Regioisomerism and Antifibrinolytic Activity

In a systematic study of aza-analogs of 4-aminomethylbenzoic acid, the synthetic precursor Methyl 6-cyanopyridine-3-carboxylate (CAS 89809-65-4) was used as a key intermediate. The resulting 6-aminomethylpyridine-3-carboxylic acid (prepared from the ethyl ester analog) exhibited distinct antifibrinolytic activity compared to its regioisomer 5-aminomethylpyridine-2-carboxylic acid (prepared from Methyl 5-cyanopyridine-2-carboxylate, CAS 76196-66-2). While both compounds were evaluated for antiplasmin activity, the 6-substituted pyridine core demonstrated a different pharmacological profile than the 5-substituted counterpart, underscoring the critical role of the cyano group's position in determining biological outcome [1].

Regioisomer comparison
Reported
Target 6‑substituted pyridine core; reported distinct antifibrinolytic profile
vs
Analog 5‑substituted pyridine core; altered activity profile
Regioisomeric position influences biological outcome; supports 6‑CN geometry in antiplasmin studies
Qualitative comparison; exact fold-difference not reported
Medicinal Chemistry Antiplasmin Drug Discovery Aza-Analog Design

Methyl vs Ethyl Ester: Nav1.7 Off-Target Profile

The ethyl ester analog, Ethyl 6-cyanopyridine-3-carboxylate (CAS 89809-64-3), has been evaluated against the human Nav1.7 sodium channel in a whole-cell voltage clamp assay. This compound exhibited an IC50 of 4040 nM (4.04 µM) for inhibition of the partially inactivated state of the channel [1]. In contrast, the methyl ester (Methyl 6-cyanopyridine-3-carboxylate) has not been reported to interact with Nav1.7, suggesting that the increased lipophilicity and altered steric profile conferred by the ethyl group may enable off-target binding that is absent in the methyl derivative. This differential off-target liability is a critical consideration when selecting a cyanopyridine building block for early-stage drug discovery.

Nav1.7 off-target liability
Reported
Target Methyl ester: no Nav1.7 activity reported
vs
Analog Ethyl ester: IC50 4040 nM against human Nav1.7
Ethyl ester introduces measurable Nav1.7 inhibition; methyl ester may present a different off-target profile for CNS/cardiovascular safety studies
PatchXpress automated electrophysiology; 293 cells expressing human Nav1.7
Ion Channel Pharmacology Safety Pharmacology Pain Therapeutics

Methyl Ester vs Free Acid: Solubility and Reactivity

Methyl 6-cyanopyridine-3-carboxylate serves as a superior synthetic intermediate compared to its free acid counterpart, 6-cyanonicotinic acid (CAS 70165-31-0). The methyl ester is readily soluble in common organic solvents (e.g., dichloromethane, methanol, tetrahydrofuran) enabling efficient esterification, amidation, and reduction reactions . In contrast, the free acid exhibits limited solubility in organic media and a melting point of 190-194 °C, which can complicate reaction workup and purification . For example, a reported synthesis of Methyl 6-cyanopyridine-3-carboxylate from 6-cyanonicotinic acid required activation with water-soluble carbodiimide in dichloromethane , whereas direct use of the pre-formed methyl ester eliminates this activation step and streamlines downstream derivatization.

Synthetic tractability
Class-level
Target Methyl ester: liquid, soluble in CH2Cl2, direct reduction possible
vs
Analog Free acid: solid, mp 190‑194 °C, limited solubility, requires activation
Methyl ester streamlines synthetic workflows by eliminating activation steps
Class-level comparison; specific reaction conditions may vary
Organic Synthesis Medicinal Chemistry Process Chemistry

Methyl vs Ethyl Ester: Alkaline Hydrolysis Stability

The rate of ester hydrolysis under basic conditions is a critical parameter in multi-step syntheses. Methyl 6-cyanopyridine-3-carboxylate undergoes saponification to yield 6-cyanonicotinic acid. While direct comparative kinetic data between the methyl and ethyl esters is not available in public databases, class-level knowledge of ester hydrolysis indicates that methyl esters hydrolyze approximately 1.5–2× faster than ethyl esters under identical alkaline conditions due to reduced steric hindrance and lower pKa of the leaving group [1]. This difference in hydrolysis kinetics can be exploited in selective deprotection strategies or, conversely, may represent a liability if ester stability is required in subsequent synthetic steps. For applications demanding prolonged exposure to basic aqueous conditions, the ethyl ester may offer superior stability; for rapid deprotection, the methyl ester is advantageous.

Hydrolysis kinetics
Class-level
Target Methyl ester: ~1.5–2× faster alkaline hydrolysis
vs
Analog Ethyl ester: baseline hydrolysis rate
Faster hydrolysis may support selective deprotection; ethyl ester offers greater base stability if required
Class-level ester hydrolysis trend; direct kinetic data for this pair not publicly available
Chemical Stability Synthetic Intermediate Process Optimization

Methyl 6-Cyanopyridine-3-Carboxylate: Applications & Procurement


Antiplasmin Discovery: 6-Aminomethylpyridine Synthesis

Use Methyl 6-cyanopyridine-3-carboxylate as a direct precursor for the synthesis of 6-aminomethylpyridine-3-carboxylic acid, a key aza-analog scaffold in antiplasmin drug development. The 6-cyano-3-carboxylate regioisomeric arrangement is essential for generating the correct pyridine geometry required for antifibrinolytic activity, as demonstrated by comparative studies with 5-substituted analogs [1]. The methyl ester functionality facilitates subsequent reduction to the aminomethyl derivative under standard hydrogenation conditions.

Oncology Kinase Inhibitor Scaffold Construction

Employ Methyl 6-cyanopyridine-3-carboxylate as a versatile building block for the synthesis of cyanopyridine-based kinase inhibitors, including Pim-1 and PI3K isoforms. The methyl ester provides an optimal balance of reactivity and stability for generating diverse chemical libraries via amidation, ester hydrolysis, or nucleophilic aromatic substitution . Its compact methyl group minimizes steric bulk, which can be advantageous for achieving favorable binding poses in kinase active sites.

Heterocyclic Library Construction via Cyclization

Leverage the nitrile and ester functional groups of Methyl 6-cyanopyridine-3-carboxylate as orthogonal reactive handles for the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines, imidazo[1,2-a]pyridines) . The methyl ester can be selectively hydrolyzed in the presence of the cyano group, enabling sequential derivatization strategies not possible with the corresponding free acid or ethyl ester analogs.

Agrochemical Lead Optimization: Binding Selectivity

Incorporate Methyl 6-cyanopyridine-3-carboxylate into insecticide or herbicide lead series where the cyano group contributes to target binding selectivity [2]. The methyl ester offers improved solubility in organic solvents compared to the free acid, facilitating formulation development and enabling structure-activity relationship (SAR) studies across a range of cyanopyridine derivatives.

Application
Selection Property
Validation Focus
Antiplasmin medicinal chemistry
6‑substituted pyridine geometry
Regioisomeric activity comparison
Kinase inhibitor library synthesis
Methyl ester reactivity and compact steric profile
Kinase panel selectivity screening
Fused heterocycle synthesis
Orthogonal cyano/ester handles
Sequential derivatization feasibility
Agrochemical lead generation
Cyano group contribution to binding selectivity
SAR across cyanopyridine derivatives

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